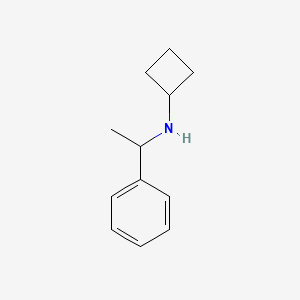

N-(1-phenylethyl)cyclobutanamine

Description

Molecular Architecture and Stereochemical Configuration

N-(1-phenylethyl)cyclobutanamine possesses a distinctive molecular architecture characterized by the fusion of a cyclobutane ring with a chiral phenylethyl group through an amine linkage. The compound exhibits a molecular formula of C₁₂H₁₇N with a corresponding molecular weight of 175.27 grams per mole. The structural framework features a four-membered cyclobutane ring, which introduces significant ring strain due to the deviation from ideal tetrahedral bond angles, resulting in internal angles of approximately 90 degrees rather than the preferred 109.5 degrees found in unstrained systems.

The stereochemical configuration of this compound is determined by the presence of a chiral carbon center within the phenylethyl substituent. This asymmetric carbon bears a phenyl group, a methyl group, a hydrogen atom, and the nitrogen atom of the cyclobutylamine moiety, creating two possible enantiomeric forms designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules. The (R)-enantiomer, specifically N-[(1R)-1-phenylethyl]cyclobutanamine, has been extensively characterized and documented in chemical databases, indicating its significance in stereochemical studies and potential applications.

The molecular geometry exhibits a three-dimensional arrangement where the cyclobutane ring adopts a puckered conformation to minimize ring strain, while the phenyl group extends into space, creating a distinctive spatial distribution of electron density. The nitrogen atom serves as a bridge between the strained cyclobutane system and the aromatic phenylethyl moiety, with its lone pair of electrons contributing to the overall electronic properties of the molecule. The rotational freedom around the carbon-nitrogen bond allows for multiple conformational states, each with distinct energy profiles and intermolecular interaction patterns.

Computational studies have revealed that the compound exhibits multiple rotational isomers, with the relative orientation of the phenyl ring significantly affecting the overall molecular stability and reactivity. The dihedral angles between the cyclobutane plane and the phenyl ring system vary depending on crystal packing forces and intermolecular interactions, demonstrating the conformational flexibility inherent in this molecular architecture. These structural features contribute to the compound's unique chemical and physical properties, distinguishing it from other members of the cyclobutylamine family.

Properties

IUPAC Name |

N-(1-phenylethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors. These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with its targets (potentially opioid receptors) to induce changes in the body

Biochemical Pathways

It is anticipated that the metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation. These biochemical pathways and their downstream effects are subject to further investigation.

Pharmacokinetics

Based on the known pharmacokinetics of similar compounds, it can be hypothesized that these properties significantly impact the bioavailability of the compound

Result of Action

Similar compounds have been associated with a range of effects, including analgesia and potentially severe adverse effects, including addiction and overdose

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-phenylethyl)cyclobutanamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. .

Biological Activity

N-(1-phenylethyl)cyclobutanamine, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The biological activity of this compound has been studied primarily in relation to its interaction with neurotransmitter systems and potential anticancer properties. Preliminary studies indicate that it may act as an antagonist at certain receptor sites, influencing pathways involved in cell proliferation and neurotransmission.

Pharmacological Studies

- Neuropharmacological Effects : Research has shown that this compound exhibits significant effects on the central nervous system (CNS). It has been evaluated for its potential as an antidepressant and anxiolytic agent. In animal models, it demonstrated reduced anxiety-like behavior and improved mood-related outcomes, suggesting serotonergic modulation.

- Anticancer Activity : In vitro studies have indicated that this compound may inhibit cancer cell proliferation. For example, it was tested against various cancer cell lines, including breast and prostate cancer cells, showing IC values in the micromolar range. The compound appears to induce apoptosis and inhibit angiogenesis, making it a candidate for further development as an anticancer therapeutic.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Evaluation

In a study involving rodent models, this compound was administered at varying doses to assess its impact on anxiety-like behaviors. The results indicated a dose-dependent reduction in anxiety levels measured by the elevated plus maze test. This suggests potential utility in treating anxiety disorders.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with this compound resulted in significant inhibition of cell viability and induction of apoptotic markers. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating a promising avenue for cancer therapy.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology

N-(1-phenylethyl)cyclobutanamine and its derivatives have been studied for their interactions with neurotransmission pathways, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can act as substrates and irreversible inactivators of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. For instance, 1-phenylcyclobutylamine has shown to inactivate monoamine oxidase through a mechanism that involves the formation of reactive metabolites, which can lead to neuroprotective effects against oxidative stress .

Case Study: Monoamine Oxidase Inhibition

A study demonstrated that for every molecule of 1-phenylcyclobutylamine that leads to inactivation of monoamine oxidase, approximately 325 molecules are converted to product, indicating a potent interaction with this enzyme . This suggests potential therapeutic benefits in modulating neurotransmitter levels in the brain.

Material Science

Synthesis of Chiral Amines

In material science, this compound plays a crucial role in synthesizing chiral amines. The compound is involved in asymmetric Aza-Michael additions, leading to the production of various chiral amines essential for multiple applications. The synthesis process typically includes:

- Aza-Michael Addition : This step allows for the formation of chiral centers.

- Carboxylic Acid Hydrolysis : This step is crucial for refining the product.

- Barton-Decarboxylation : This final step enhances the yield and purity of the chiral amines produced.

Pharmacological Research

Potential Therapeutic Applications

The pharmacological properties of this compound have been explored in various studies. For example, its derivatives have been evaluated for anti-inflammatory and analgesic activities. Research has shown that modifications to the phenoxy group can enhance these therapeutic effects, particularly when halogen or nitro groups are introduced .

Data Table: Summary of Pharmacological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Neuroprotection | Inhibits monoamine oxidase |

| Phenoxy derivatives | Anti-inflammatory | Enhanced activity with halogen substitutions |

| Nitro-substituted phenoxy | Anti-cancer | Significant cytotoxic effects observed |

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how different structural modifications affect its biological activity. For instance, variations in substituents on the phenyl ring can significantly influence both potency and selectivity for specific biological targets .

Case Study: GPR88 Agonists

Recent studies have identified GPR88 agonists derived from similar scaffolds that exhibit reduced alcohol consumption in animal models without affecting locomotor activity. This highlights the potential for developing new treatments for addiction based on structural analogs of this compound .

Comparison with Similar Compounds

Structural Analogs in Cycloalkane Amines

The following table compares N-(1-phenylethyl)cyclobutanamine with cyclopentanamine, cyclohexanamine, and aziridine derivatives:

Key Observations :

- This contrasts with the aziridine derivatives, which exhibit even higher strain (3-membered ring) and distinct reactivity .

- Stereochemical Impact : The 1-phenylethyl group introduces a chiral center, critical for enantioselective synthesis. For example, N-(1-phenylethyl)aziridine derivatives are used to construct indole alkaloids with high stereocontrol .

Spectroscopic and Analytical Data

Comparative NMR and HRMS data for cyclobutanamine derivatives ():

For this compound, the cyclobutane protons are expected to resonate between δ 1.25–3.60 ppm (multiplet), similar to other cyclobutanamines . The aromatic protons of the phenylethyl group would likely appear at δ 7.20–7.40 ppm, as seen in N-ethyl-N-(1-phenylethyl)amine (δ 7.32 ppm, ) .

Preparation Methods

Reductive Amination Route

This is the most commonly employed method for preparing N-(1-phenylethyl)cyclobutanamine. It involves the following steps:

Condensation Reaction : Cyclobutanone is reacted with (R)-1-phenylethylamine under acidic or neutral conditions to form an imine intermediate (Schiff base).

Catalytic Hydrogenation : The imine intermediate is subjected to catalytic hydrogenation using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. This step reduces the imine to the corresponding secondary amine, this compound.

Purification : The product is purified by standard methods such as distillation or recrystallization to achieve high purity.

$$

\text{Cyclobutanone} + \text{(R)-1-phenylethylamine} \xrightarrow{\text{acid catalyst}} \text{Imine intermediate} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{this compound}

$$

Direct Alkylation Route

An alternative method involves the alkylation of cyclobutylamine with 1-phenylethyl halides (e.g., bromide or chloride):

Preparation of 1-Phenylethyl Halide : The halide is prepared by halogenation of 1-phenylethanol or related precursors.

Nucleophilic Substitution : Cyclobutylamine acts as a nucleophile and displaces the halide in the 1-phenylethyl halide under basic or neutral conditions to form this compound.

Workup and Purification : The crude product is purified by extraction and distillation.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Catalytic Hydrogenation of Imine Intermediates (Patent Insight)

A related preparation method described in patent literature for similar N-substituted amines involves:

- Acid-catalyzed condensation of a ketone with an amine to form an imine intermediate.

- Controlled catalytic hydrogenation of the imine to the amine.

- Use of solvents like toluene to scavenge water formed during condensation, optimizing conversion rates.

Though the patent specifically addresses N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, the methodology is adaptable for this compound synthesis, emphasizing incomplete conversion (50-90%) during condensation and controlled hydrogenation for high purity products.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Cyclobutanone, (R)-1-phenylethylamine, H2, Pd/C catalyst | Acidic or neutral medium; H2 gas; room to moderate temperature | High selectivity; stereospecific if chiral amine used | Requires hydrogenation setup; catalyst cost |

| Direct Alkylation | Cyclobutylamine, 1-phenylethyl halide | Basic or neutral; reflux or mild heating | Simpler reagents; no hydrogen needed | Possible over-alkylation; halide preparation needed |

| Acid-Catalyzed Condensation + Hydrogenation (Patent method) | Cyclobutanone, amine, acid catalyst, toluene, H2, Pd catalyst | Controlled solvent distillation; catalytic hydrogenation | High purity product; controlled reaction rate | Requires solvent control; multi-step |

Research Findings and Optimization Notes

Stereochemistry : Using enantiomerically pure (R)-1-phenylethylamine ensures the optical purity of the final amine product, which is crucial for applications in asymmetric synthesis or pharmaceuticals.

Catalyst Selection : Palladium on carbon is preferred for hydrogenation due to its high activity and selectivity, but Raney nickel or platinum catalysts can also be employed depending on scale and cost considerations.

Solvent Effects : Non-polar solvents like toluene serve dual roles as reaction medium and water scavenger during condensation, improving conversion efficiency and product purity.

Reaction Monitoring : Controlling the degree of conversion during condensation (50-90%) optimizes yield and minimizes side products, as excessive conversion can lead to polymerization or degradation.

Purification : Post-reaction purification by distillation under reduced pressure or recrystallization ensures removal of residual catalysts and by-products, yielding analytically pure this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.